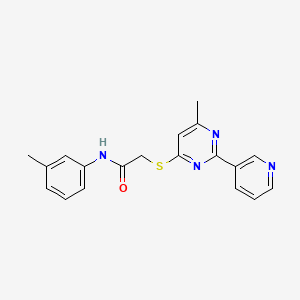

3-(4-bromobenzoyl)-2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

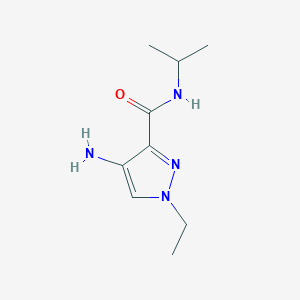

3-(4-bromobenzoyl)-2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with imidazole-thione moieties are synthesized through various chemical reactions, including the cyclization of 4,5-diaryl-imidazole-2-thione with dihaloalkane, condensation with thioureas, or reaction with isothiocyanates. These methods provide a basis for the synthesis of a wide range of derivatives with potential scientific and therapeutic applications. The structural characterization of these compounds often involves 1H- and 13C-nuclear magnetic resonance (NMR) spectral characterization, confirming their complex structures and functional groups (Meriç et al., 2008).

Biological Activities

The biological activities of imidazole-thione derivatives are a significant area of research. These compounds have been evaluated for their cytotoxic effects against cancer and non-cancer cell lines, showing promising results in some cases. For instance, certain derivatives demonstrated higher cytotoxic effects on cancer cells compared to control cells, suggesting potential use in cancer therapy (Meriç et al., 2008). Other studies have focused on the antimicrobial and antiviral activities of imidazole-thione derivatives, with compounds showing inhibitory effects against a range of microbial pathogens and viruses (Barradas et al., 2008).

Materials Science Applications

In addition to their biological activities, imidazole-thione derivatives have applications in materials science, such as in the synthesis of corrosion inhibitors. These compounds have shown excellent inhibition efficiency against the corrosion of metals in acidic environments, making them valuable for protecting industrial materials (Tawfik, 2015).

Wirkmechanismus

Target of Action

The primary target of the compound 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione works by inhibiting the COX enzymes, thereby blocking the synthesis of prostaglandins . This results in a reduction of inflammation .

Biochemical Pathways

By inhibiting the COX enzymes, 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione disrupts the biochemical pathway that leads to the production of prostaglandins . The downstream effect of this disruption is a decrease in inflammation .

Pharmacokinetics

The pharmacokinetic properties of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione include its metabolism by the CYP2C9 enzyme . The compound has a high protein binding of 99.8% . Its elimination half-life in aqueous humour is 1.4 hours , and it is excreted 82% in urine and 13% in faeces . These properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione include a reduction in the production of prostaglandins . This leads to a decrease in inflammation, as prostaglandins are known mediators of inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other drugs can influence its efficacy through potential drug interactions. Blood plasma levels remain very low during therapy, so interactions with drugs taken orally are unlikely .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c1-18(2)20-15(12-6-4-3-5-7-12)17(23)21(18)16(22)13-8-10-14(19)11-9-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZDHUCYTHAKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzoyl)-2,2-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole-5-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[[4-[[[(Adamantane-1-yl)acetyl]amino]acetyl]piperazine-1-yl]methyl]phenoxy]methyl]benzoic acid methyl ester](/img/structure/B2605485.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)

![methyl 3-(N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2605490.png)

![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)

![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)